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Cyclopentyl-(1-phenyl-ethyl)-amine

Cat. No.: B2438644
M. Wt: 189.30 g/mol
InChI Key: QAWCRVLOFPHFRM-UHFFFAOYSA-N
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Description

Significance of Chiral Amine Scaffolds in Modern Organic Chemistry

Chiral amines are organic compounds that are indispensable in modern organic chemistry due to their widespread presence in biologically active molecules and their utility as catalysts and resolving agents. acs.orgnih.govsigmaaldrich.com These molecules, characterized by a nitrogen atom attached to a chiral center, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.orgopenaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry. nih.gov

The stereochemistry of a molecule is crucial, as different enantiomers can exhibit vastly different biological activities. openaccessgovernment.orghilarispublisher.com For instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.orghilarispublisher.com This necessity for enantiomerically pure compounds has driven the development of numerous synthetic strategies, with a strong emphasis on asymmetric catalysis. nih.govrsc.org

Chiral amines are not only targets of synthesis but are also pivotal in achieving stereoselectivity. They can function as:

Chiral auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective reaction.

Chiral ligands: Coordinated to a metal center to create a chiral catalyst for asymmetric transformations. acs.org

Organocatalysts: Acting as metal-free catalysts, often mimicking enzymatic processes. rsc.org

Resolving agents: Used to separate racemic mixtures of chiral acids. sigmaaldrich.com

The development of efficient and selective methods for the synthesis of chiral amines, such as asymmetric hydrogenation, reductive amination, and biocatalytic approaches, remains an active and critical area of research. acs.orgacs.orgnih.gov

Overview of the Cyclopentyl-(1-phenyl-ethyl)-amine Structural Motif and its Chiral Nature

This compound, with the chemical formula C₁₃H₁₉N, is a secondary amine that possesses a distinct structural motif combining a cyclopentyl group and a 1-phenylethyl group attached to the nitrogen atom. nih.govuni.lu The core of its chemical interest lies in its chirality.

The chiral center of this molecule is the carbon atom of the ethyl group that is bonded to the phenyl group, the methyl group, the nitrogen atom, and a hydrogen atom. The presence of four different substituents on this carbon atom gives rise to two non-superimposable mirror images, known as enantiomers: (R)-Cyclopentyl-(1-phenyl-ethyl)-amine and (S)-Cyclopentyl-(1-phenyl-ethyl)-amine.

The structural features of this compound, specifically the combination of a bulky cyclopentyl group and an aromatic phenyl group, influence its stereochemical and reactive properties. This particular arrangement can be advantageous in asymmetric synthesis, where the steric and electronic properties of the amine can play a crucial role in inducing chirality in other molecules.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
IUPAC Name N-(1-phenylethyl)cyclopentanamine
Chiral Center Carbon atom of the ethyl group attached to the phenyl ring
Key Structural Features Cyclopentyl group, 1-phenylethyl group, secondary amine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B2438644 Cyclopentyl-(1-phenyl-ethyl)-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCRVLOFPHFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopentyl 1 Phenyl Ethyl Amine and Analogues

Classical Amine Synthesis Strategies

Traditional methods for amine synthesis remain highly relevant and are often the first choice for their reliability and well-established procedures. These strategies typically involve the reaction of carbonyl compounds or the reduction of nitrogen-containing functional groups.

Reductive Amination of Precursor Ketones or Aldehydes

Reductive amination is a widely used and versatile method for the synthesis of amines. nih.govpku.edu.cn This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. mdpi.comresearchgate.net For the synthesis of Cyclopentyl-(1-phenyl-ethyl)-amine, this would typically involve the reaction of 1-phenylethanone with cyclopentylamine (B150401) or cyclopentanone (B42830) with 1-phenylethylamine (B125046). researchgate.netresearchgate.net

The reaction is often catalyzed by a variety of reagents, including precious metals like platinum or rhodium, as well as more common and cost-effective catalysts like Raney nickel. nih.gov The choice of reducing agent is also critical and can range from molecular hydrogen to hydride reagents such as sodium borohydride (B1222165). evitachem.com The conditions for these reactions can be optimized for temperature, pressure, and solvent to maximize the yield of the desired secondary amine and minimize the formation of byproducts. mdpi.com For instance, cobalt-based nanoparticles supported on carbon have been shown to be efficient catalysts for the synthesis of a variety of amines via reductive amination. nih.gov

A general representation of the reductive amination process is shown below:

Reductive AminationFigure 1: General scheme for reductive amination.
ReactantsCatalystReducing AgentProductReference
1-Phenylethanone, CyclopentylamineCo-based nanoparticlesH₂This compound nih.gov
Cyclopentanone, 1-PhenylethylamineRu/Nb₂O₅H₂This compound researchgate.net
Phenylacetaldehyde, CyclopentylamineSodium borohydride-This compound evitachem.com

Table 1: Examples of Reductive Amination Reactions.

Amination of Alcohols via Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a more sustainable and atom-economical approach to C-N bond formation. univie.ac.atacs.org This strategy allows for the direct N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde or ketone intermediate by a transition-metal catalyst. nih.govrsc.org This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. acs.orgnih.gov

A variety of transition-metal catalysts, including those based on ruthenium, iridium, iron, and manganese, have been developed for this transformation. univie.ac.at The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. magtech.com.cn This method avoids the need for pre-oxidizing the alcohol to a carbonyl compound, thus simplifying the synthetic process and reducing waste. rsc.org

The synthesis of this compound via this method would involve the reaction of 1-phenylethanol (B42297) with cyclopentylamine in the presence of a suitable catalyst.

Borrowing HydrogenFigure 2: General catalytic cycle for the N-alkylation of an amine with an alcohol via the borrowing hydrogen strategy.
AlcoholAmineCatalyst SystemProductReference
Benzyl alcoholAniline[Ru(p-cymene)Cl₂]₂/dppfN-Benzylaniline magtech.com.cn
Various alcoholsVarious aminesMn(I) pincer complexN-Alkylated amines univie.ac.at

Table 2: Examples of Borrowing Hydrogen Reactions.

Reduction of Nitrogen-Containing Functional Groups

Another classical approach to amine synthesis involves the reduction of various nitrogen-containing functional groups. This is a fundamental transformation in organic chemistry, providing access to amines from a range of precursors.

The reduction of nitriles offers a direct route to primary amines. However, under certain conditions, the initially formed primary amine can react with an intermediate imine, leading to the formation of secondary and tertiary amines. acs.org The selective synthesis of secondary amines from nitriles can be achieved by carefully controlling the reaction conditions and catalyst. rsc.orgrsc.org For example, using platinum nanowires as a catalyst allows for the one-pot synthesis of both symmetrical and unsymmetrical secondary amines in high yields. rsc.orgrsc.orgresearchgate.net

To synthesize this compound, one could envision a process starting from phenylacetonitrile (B145931). The nitrile would first be reduced to 1-phenylethylamine, which could then be reacted with cyclopentanone in a subsequent reductive amination step. Alternatively, a one-pot reaction involving phenylacetonitrile and cyclopentylamine in the presence of a suitable catalyst and reducing agent could potentially yield the desired secondary amine directly. A Russian patent describes the reduction of phenylacetonitrile to produce beta-phenylethylamine using a Raney nickel catalyst. google.com

The reduction of amides is a robust method for the synthesis of amines. masterorganicchemistry.com Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are typically required to convert the carbonyl group of an amide into a methylene (B1212753) group (-CH₂-). masterorganicchemistry.comorgoreview.com This method is versatile, as primary, secondary, and tertiary amides can be reduced to the corresponding amines. orgoreview.comyoutube.com

For the synthesis of this compound, the corresponding amide, N-cyclopentyl-N-(1-phenyl-ethyl)acetamide, would be the precursor. The reduction of this amide with a powerful reducing agent like LiAlH₄ would yield the target secondary amine. While highly effective, the use of stoichiometric amounts of strong reducing agents like LiAlH₄ can be a drawback on a large scale. researchgate.net

Asymmetric Synthesis Routes

The synthesis of chiral amines, such as the individual enantiomers of this compound, is of significant importance, particularly in the pharmaceutical industry. mdpi.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries. mdpi.comacs.org

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. dicp.ac.cngoogle.com This can be achieved by using a chiral catalyst, such as an iridium complex with a chiral phosphine (B1218219) ligand like f-Binaphane. dicp.ac.cngoogle.com These catalysts can achieve high enantioselectivities in the reductive amination of aryl ketones. dicp.ac.cn For example, the asymmetric reductive amination of acetophenone (B1666503) with an amine in the presence of a chiral iridium catalyst can produce the corresponding chiral amine with high enantiomeric excess.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is removed. For instance, chiral 1-phenylethylamine itself is often used as a chiral auxiliary in the synthesis of other chiral compounds. mdpi.com

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. nih.gov Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. mdpi.com

MethodKey FeatureExample ApplicationReference
Asymmetric Reductive AminationChiral Iridium CatalystSynthesis of chiral primary amines from aryl ketones dicp.ac.cn
Chiral AuxiliaryUse of (R)-α-PEASynthesis of chiral tetrahydro-3-benzazepines mdpi.com
Lithiation-Substitution(-)-Sparteine as chiral ligandEnantioselective synthesis of 2-substituted 2-phenylethylamines acs.org
Organometallic AdditionChiral 1,3-oxazolidinesSynthesis of chiral α-alkyl phenethylamines acs.org
Enzymatic Kinetic ResolutionLipase-catalyzed acylationResolution of racemic 1-phenylethanol nih.govmdpi.com

Table 3: Overview of Asymmetric Synthesis Strategies.

Enantioselective Hydrogenation of Imine Intermediates

The asymmetric hydrogenation of prochiral imines stands out as a direct and efficient route to valuable α-chiral amines. acs.orgnih.gov This atom-economical and sustainable "green" strategy often demonstrates excellent chemo-, regio-, and enantioselectivity, making it a reliable tool in the synthesis of chiral compounds. acs.orgnih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral amines from imines. acs.orgdicp.ac.cn Iridium, rhodium, and ruthenium complexes are commonly employed catalysts. nih.govresearchgate.netrsc.org For instance, iridium-based catalytic systems have shown significant success in the asymmetric hydrogenation of various imines. acs.org The choice of metal and ligand is crucial for achieving high enantioselectivity. For example, iridium catalysts are often preferred for the hydrogenation of N-aryl imines. acs.orgresearchgate.net The reaction conditions, including hydrogen pressure and the presence of additives, also play a significant role in the catalytic performance. dicp.ac.cn

A notable strategy involves the use of a Brønsted acid as an activator in conjunction with a transition metal catalyst. This approach has been successfully applied to the palladium-catalyzed hydrogenation of cyclic imines, providing access to enantioenriched cyclic amines. acs.org The combination of an iridium complex with a chiral phosphoric acid has also been effective in the asymmetric amination of alcohols, proceeding through an imine intermediate. thieme-connect.de

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesChiral aminesUp to 90% nih.gov
Ru diamine catalysts2-alkyl and 2-aryl indolinesChiral indolines>99% in best cases nih.gov
Ir/chiral diphosphine ligand3H-indolesChiral indolinesHigh nih.gov
Pd/C4-TunePhos with D-DTTACyclic iminesEnantioenriched cyclic amines86–95% acs.org
Iridium complex with chiral phosphoric acidα-branched alcohols (via imine)Single isomer chiral amineHigh thieme-connect.de
Ligand Design for Stereocontrol

The design of chiral ligands is paramount for achieving high stereocontrol in transition metal-catalyzed asymmetric hydrogenation. nih.govresearchgate.net For a long time, C2-symmetric ligands were dominant in the field. nih.gov However, nonsymmetrical modular ligands, such as P,N-ligands, have emerged as powerful alternatives, often outperforming their symmetrical counterparts. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to suit specific substrates and reactions. nih.gov

The interaction between the chiral ligand and the metal center creates a chiral environment that directs the hydrogenation process, leading to the preferential formation of one enantiomer. nih.gov Factors governing this stereocontrol are often subtle and can involve weak non-bonding interactions between the substrate and the catalyst complex. researchgate.netresearchgate.net The choice of solvent and additives can also influence these interactions and, consequently, the enantioselectivity of the reaction. researchgate.net

Control experiments have indicated that stereoselectivity can arise from a combination of coordination and hydrogen bonding between the substrate and the catalyst. nih.gov For instance, a rhodium catalyst with a simple phosphine ligand can deliver hydrogen cis to a hydroxymethyl group on a nitrogen heterocycle through such interactions. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This approach is a well-established strategy for the synthesis of chiral amines. osi.lv The auxiliary is covalently attached to the substrate, directs the diastereoselective transformation, and is subsequently removed. wikipedia.org

A prominent example is the use of tert-butanesulfinamide. osi.lv The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high diastereoselectivity, which is rationalized by a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen of the sulfinyl imine. wikipedia.org

Pseudoephedrine is another versatile chiral auxiliary. nih.govchemeurope.com Amides derived from pseudoephedrine can be deprotonated to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, directed by the methyl group of the auxiliary. chemeurope.com The auxiliary can then be cleaved to yield the desired chiral product. nih.gov Similarly, (R)-phenylglycinol has been employed as a chiral auxiliary in the Strecker synthesis of chiral amino acids. nih.gov

Table 2: Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryReaction TypeKey FeatureReference
tert-ButanesulfinamideAsymmetric addition to iminesForms a six-membered ring transition state with Grignard reagents wikipedia.org
PseudoephedrineDiastereoselective alkylation of amidesSteric hindrance from the methyl group directs the reaction chemeurope.com
(R)-PhenylglycinolStrecker synthesisUsed to synthesize chiral BCP-α-amino acids nih.gov
OxazolidinonesAldol (B89426) and alkylation reactionsSteric hindrance from substituents at the 4 and 5 positions wikipedia.org
(1S,2S)-PseudoephenamineAlkylation reactionsOffers high stereocontrol, especially for forming quaternary carbons nih.gov

Organocatalytic Strategies for Chiral Amine Construction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.orgresearchgate.net Chiral primary and secondary amines, derived from natural sources like amino acids and Cinchona alkaloids, are effective organocatalysts for a wide range of enantioselective transformations. rsc.orgnih.gov

These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. researchgate.netnih.gov The chiral environment provided by the catalyst then directs the subsequent reaction to produce a chiral product with high enantioselectivity. nih.gov Organocatalytic methods offer a complementary approach to metal-based catalysis and are often lauded for their operational simplicity and lower toxicity. nih.govrsc.org Recent advancements have focused on the development of novel chiral amine catalysts for reactions such as the enantioselective α-halogenation of aldehydes and decarboxylative chlorination of β-keto acids. nih.gov

Enzymatic Methods for Enantioselective Preparation (e.g., Reductive Aminases)

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and sustainable route to chiral amines. rsc.orgnih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable enzymes for the asymmetric synthesis of chiral amines from imines and ketones, respectively. nih.govmanchester.ac.ukmanchester.ac.uk These enzymes have been the focus of significant research, leading to their application in industrial-scale production. rsc.org

A key advantage of enzymatic methods is the potential for high enantioselectivity and specificity, even for complex molecules with multiple stereocenters. nih.gov Protein engineering and structure-guided mutagenesis can be employed to tailor the selectivity and activity of these enzymes for a specific substrate. nih.govrsc.org For instance, a reductive aminase was engineered to produce a specific diastereomer of a chiral amine building block by modifying key active site residues. nih.gov

Enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction, further enhance the efficiency and sustainability of chiral amine synthesis. acs.org These cascades can convert simple starting materials into complex chiral products, reducing the need for intermediate purification steps. acs.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. researchgate.netcaltech.edu MCRs are highly efficient and atom-economical, making them attractive for the rapid synthesis of diverse compound libraries. researchgate.netnih.gov

The Ugi four-component condensation reaction (U-4CR) is a prominent example of an MCR used to synthesize α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgnumberanalytics.com The reaction proceeds through the formation of an imine intermediate, which is then attacked by the isocyanide and subsequently the carboxylate. numberanalytics.comnih.gov This method has been utilized to synthesize a variety of complex molecules, including precursors to pharmaceuticals. orgsyn.orgorgsyn.orgamazonaws.com For instance, a library of N-alkylated α,α-dialkylglycines was synthesized via the Ugi reaction. nih.gov

Another important MCR is the Petasis three-component reaction, also known as a boronic acid Mannich reaction, which couples an aldehyde, an amine, and a boronic acid. nih.gov This reaction is valuable for generating multifunctional templates that can be further elaborated. nih.gov

Considerations for Scalable and Industrial Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a thorough evaluation of synthetic routes based on safety, cost-effectiveness, environmental impact, and process robustness. The primary method considered for industrial application is the reductive amination of a ketone with an amine, a versatile and widely used reaction in the chemical industry for producing amines. wikipedia.orgnumberanalytics.com For this compound, this involves the reaction of 1-phenylethanone with cyclopentylamine.

Key considerations for the scalable synthesis of this compound include the choice of reagents and catalysts, process optimization, economic factors, and safety protocols.

Reagent and Catalyst Selection

The selection of starting materials, reducing agents, and catalysts is critical for developing a commercially viable process.

Starting Materials: The industrial synthesis would rely on readily available and inexpensive precursors. A patent for a similar compound highlights the importance of using inexpensive starting materials for a process to be suitable for large-scale production. google.com The synthesis of analogues often starts from commercially available, low-cost reagents. preprints.orgrsc.org

Reducing Agents and Catalysts: Reductive amination can be performed using various reducing systems. masterorganicchemistry.com

Hydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective but are used in stoichiometric amounts, which can lead to significant waste and higher costs. masterorganicchemistry.comresearchgate.net The use of NaBH₃CN also raises concerns about the potential for cyanide in waste streams. masterorganicchemistry.com

Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation using molecular hydrogen (H₂) is often the preferred method due to its high atom economy and the generation of only water as a byproduct. acs.org Common catalysts include palladium, platinum, or nickel. wikipedia.orgnumberanalytics.com However, the cost of precious metal catalysts like palladium and platinum can be a significant challenge in industrial applications. numberanalytics.com

Alternative Catalysts: To address the cost issue, research has focused on developing catalysts based on more abundant and less expensive metals. Heterogeneous catalysts based on nickel or cobalt have been shown to be effective for reductive aminations. researchgate.netacs.org For instance, an in-situ generated cobalt catalyst has been successfully used for the large-scale production of primary amines under mild conditions (80 °C, 1–10 bar H₂), demonstrating promising industrial prospects. acs.org

Process Optimization and Control

Optimizing reaction parameters and the mode of operation is crucial for maximizing yield, purity, and throughput while ensuring safety and efficiency.

Reaction Conditions: Parameters such as temperature, pressure, solvent, and catalyst loading must be carefully optimized. For example, increasing catalyst loading can improve conversion and yield, while the choice of solvent can influence reaction rates and selectivity. numberanalytics.comresearchgate.net Catalytic hydrogenations may require elevated pressures and temperatures, which necessitates specialized industrial equipment. researchgate.net

Continuous Flow Processing: Modern industrial chemistry is increasingly adopting continuous flow reactors for amine synthesis. numberanalytics.comrsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety through better temperature control of exothermic reactions, improved process control, and easier scalability. rsc.org

Economic and Environmental Factors

Cost and sustainability are paramount in industrial synthesis.

Green Chemistry Principles: Industrial processes are increasingly designed with green chemistry principles in mind. Catalytic reductive amination is considered an environmentally friendly method due to its high atom economy. acs.org The use of H₂ as a reductant is particularly "green" as it produces only water as a byproduct. The potential to use renewable feedstocks and energy-efficient processes further enhances the sustainability of amine synthesis. numberanalytics.com

Safety Considerations

Large-scale chemical synthesis presents inherent safety risks that must be carefully managed.

Exothermic Reactions: Reductions are often highly exothermic, and efficient heat management is critical on an industrial scale to prevent runaway reactions. acs.org

Hazardous Materials: Many reagents used in amine synthesis are hazardous. Catalytic hydrogenation involves flammable hydrogen gas, and some catalysts, like Raney Nickel, can be pyrophoric. acs.org Certain reducing agents, such as alane (AlH₃), have been associated with serious explosions during large-scale operations. acs.orgresearchgate.net A thorough risk assessment and implementation of robust safety protocols are essential for any industrial synthesis. researchgate.netacs.org

The following table provides a comparative overview of different reductive amination methodologies pertinent to scalable synthesis.

Method Reducing Agent/Catalyst Typical Conditions Advantages for Industrial Scale Disadvantages/Challenges References
Hydride Reduction Sodium borohydride (NaBH₄)Ambient temperature, alcoholic solventSimple procedure, readily available reagent.Stoichiometric waste, moderate selectivity. masterorganicchemistry.comnumberanalytics.com
Hydride Reduction Sodium cyanoborohydride (NaBH₃CN)Mildly acidic pH, alcoholic solventHigh selectivity for imine over ketone.Toxic cyanide waste, cost. wikipedia.orgmasterorganicchemistry.com
Catalytic Hydrogenation H₂ / Palladium or Platinum1-100 bar H₂, 25-100 °CHigh atom economy, clean byproduct (H₂O), high yield.High cost of precious metal catalysts. wikipedia.orgnumberanalytics.com
Catalytic Hydrogenation H₂ / Nickel (e.g., Raney Ni)Higher temperatures and pressures may be required.Lower cost compared to precious metals.Potential for lower selectivity, pyrophoric nature of catalyst. wikipedia.orgresearchgate.net
Catalytic Hydrogenation H₂ / Cobalt catalystMild conditions (e.g., 80 °C, 1-10 bar H₂)Low cost, high selectivity, demonstrated large-scale application.Catalyst preparation and handling. acs.org
Transfer Hydrogenation Isopropanol / Iron Complex80-120 °CAvoids handling of H₂ gas, uses inexpensive iron catalyst.Generates stoichiometric byproduct (acetone), may require higher temperatures. researchgate.net

Stereochemical Aspects and Chiral Differentiation

Enantioselective Formation and Control Mechanisms

The enantioselective synthesis of amines, including cyclopentyl-(1-phenyl-ethyl)-amine, is a cornerstone of modern organic chemistry, providing access to optically pure compounds crucial for various applications. A variety of methods have been developed to control the stereochemical outcome of reactions that form this and structurally related chiral amines.

One prominent approach involves the use of enzymes, which are renowned for their high stereoselectivity. For instance, chemo-enzymatic methods have been successfully employed for the transformation of styrene (B11656) to (R)-α-phenylethylamine, a closely related primary amine. nih.gov This process can involve a one-pot reaction combining a Wacker oxidation of styrene to acetophenone (B1666503), followed by a reductive amination. nih.gov The use of a glucose dehydrogenase and d-glucose (B1605176) as a reductant, with ammonia (B1221849) as the nitrogen source, can lead to high enantiomeric excess of the resulting amine. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also widely used for the kinetic resolution of racemic phenylethylamines, achieving excellent enantiomeric purity through selective acylation. researchgate.net

In addition to enzymatic methods, photoredox catalysis has emerged as a powerful tool for the enantioselective synthesis of amines. rsc.org Visible light-driven reduction of imines in aqueous solutions can produce enantioenriched amines. rsc.org This process often involves a photosensitizer that, upon excitation, initiates a radical-based reaction pathway. The combination of photoredox catalysis with enzymatic catalysis in a cyclic reaction network has been demonstrated to be a highly effective strategy for the asymmetric synthesis of amines. rsc.org

The control mechanisms in these enantioselective formations are intricate. In enzyme-catalyzed reactions, the three-dimensional structure of the enzyme's active site dictates which enantiomer of the substrate can bind and react, leading to high stereoselectivity. researchgate.net In photoredox catalysis, the stereochemical outcome can be influenced by the nature of the catalyst, the reactants, and the reaction conditions that govern the formation and subsequent reactions of the key radical intermediates. rsc.org

Diastereoselective Transformations Involving this compound Derivatives

Derivatives of this compound, particularly imines and amides, are valuable intermediates in diastereoselective transformations, allowing for the synthesis of complex chiral molecules with a high degree of stereocontrol. The chiral (1-phenylethyl) group often acts as a potent chiral auxiliary, directing the stereochemical course of subsequent reactions.

Aza-Diels-Alder reactions represent a classic example where imines derived from (1-phenylethyl)amine undergo cycloadditions with dienes to produce chiral nitrogen-containing heterocycles. researchgate.net The stereoselectivity of these reactions can be influenced by the use of Lewis acid catalysts and the nature of the reactants. researchgate.net For instance, the reaction of imines derived from glyoxylates and chiral (1-phenylethyl)amine with Danishefsky's diene can yield 4-oxo-pipecolic acid derivatives with high diastereoselectivity. researchgate.net The presence of two chiral auxiliaries, one on the nitrogen and another on the ester group, can lead to even higher levels of asymmetric induction. researchgate.net

Furthermore, the alkylation of amides derived from chiral (1-phenylethyl)amine is another important diastereoselective transformation. mdpi.com The chiral auxiliary can effectively control the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. mdpi.com This strategy has been applied to the synthesis of various chiral building blocks and natural products. mdpi.com For example, the alkylation of an imide derived from (S)-α-phenylethylamine was a key step in the diastereoselective synthesis of an acyclic chiral auxiliary. mdpi.com

The stereochemical outcome of these transformations is often rationalized by considering steric and electronic effects. The bulky phenyl group of the chiral auxiliary can block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. Chelation control, where a metal catalyst coordinates to multiple sites within the molecule, can also play a crucial role in rigidifying the transition state and enhancing diastereoselectivity. mdpi.com

Resolution Techniques for Enantiomeric Purity Enhancement

Achieving high enantiomeric purity is often a critical requirement for the application of chiral compounds. For this compound and its analogues, several resolution techniques are employed to separate enantiomers and enhance the enantiomeric excess (ee) of a desired stereoisomer.

Classical resolution via diastereomeric salt formation is a widely used and effective method. nih.govmdpi.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govmdpi.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nih.govmdpi.com Subsequent liberation of the amine from the separated salt yields the enantiomerically enriched amine. The choice of resolving agent and solvent system is crucial for efficient separation. mdpi.com

Enzymatic kinetic resolution is another powerful technique for enhancing enantiomeric purity. researchgate.netgoogle.com As mentioned earlier, lipases can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. researchgate.net The resulting mixture of the acylated amine and the unreacted amine can then be separated, providing both enantiomers in high enantiomeric purity. researchgate.net The efficiency of this process is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. researchgate.net

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are indispensable for both the analytical determination of enantiomeric purity and for preparative-scale separations. researchgate.net Chiral stationary phases (CSPs) within the HPLC column interact differently with the two enantiomers, leading to their separation. Cyclodextrin-modified micellar electrokinetic chromatography is another advanced separation technique that has been successfully used for the resolution of related chiral compounds. nih.gov

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is the final and crucial step in any stereoselective synthesis. For this compound and its derivatives, several powerful analytical techniques are available.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) is considered the gold standard for determining the absolute configuration of crystalline compounds. carleton.educreative-biostructure.comrigaku.com This non-destructive technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact arrangement of atoms, bond lengths, and bond angles. carleton.educreative-biostructure.com

To perform a single-crystal XRD analysis, a suitable single crystal of the compound of interest, or a derivative, is required. researchgate.net The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The resulting diffraction pattern is collected and analyzed to solve the crystal structure. carleton.edu For chiral molecules, the Flack parameter is a critical value obtained from the refinement of the crystal structure that can definitively establish the absolute configuration. frontiersin.org The molecular structure of a related compound, N-[(1S)-1-phenylethyl]benzamide, has been determined using this method, revealing the existence of conformational trimorphism. nih.gov

Table 1: Crystallographic Data for a Derivative of a Related Compound This table presents example data for a related compound to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Empirical Formula C14H22NO4P
Crystal System Triclinic
Space Group P-1
a (Å) 7.2778(2)
b (Å) 10.1592(4)
c (Å) 10.8460(4)
α (°) 91.681(3)
β (°) 102.741(3)
γ (°) 101.624(3)
Volume (ų) 763.84(5)

Data sourced from a study on a related compound. researchgate.net

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR)

In cases where suitable single crystals cannot be obtained, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents, can be employed to determine the absolute configuration. frontiersin.orgnih.govnih.gov

This method involves converting the enantiomers of the amine into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. frontiersin.orgnih.gov The resulting diastereomers are no longer mirror images and will exhibit different chemical shifts in their NMR spectra. nih.gov By comparing the NMR spectra of the diastereomeric mixture with that of a known standard, the absolute configuration can be assigned. nih.gov

A notable development in this area is the use of computational methods, such as Density Functional Theory (DFT) calculations, in conjunction with experimental NMR data. frontiersin.orgnih.govresearchgate.net For instance, a method has been developed for assigning the absolute configuration of chiral primary amines based on the experimental and DFT-calculated 19F NMR chemical shift differences of their fluorinated amide derivatives. frontiersin.orgnih.govresearchgate.net This approach compares the sign of the experimental chemical shift difference with the calculated difference for the possible diastereomers, allowing for a confident assignment of the absolute configuration. frontiersin.orgnih.gov

Chiral phosphoric acids have also been shown to be effective chiral solvating agents for the NMR analysis of atropisomeric quinazolinones, a class of compounds that can exhibit axial chirality. frontiersin.org These acids can induce chemical shift non-equivalence in the NMR spectra of the enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. frontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(1-phenylethyl)cyclopentanamine
(R)-α-phenylethylamine
Styrene
Acetophenone
d-glucose
N-cyclohexylidene-1-phenylethylamine
Danishefsky's diene
4-oxo-pipecolic acid
N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one
(S)-3-hydroxy-N-methyl-3-phenyl propanamide
(S)-fluoxetine
(R)-Fluoxetine
N-[(1S)-1-phenylethyl]benzamide
2-(furan-2-yl)-3-(o-tolyl)quinazolin-4(3H)-one
Afloqualone
IC-87114
N-propionyl-6,7-dimethoxy-2-aminotetralin
1-phenyl-1,2,3,4-tetrahydroisoquinoline
1-phenyl-3,4-dihydroisoquinoline
N-(2-phenylethyl)benzamide
1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4α,4aβ,7bα)]-

Role of Cyclopentyl 1 Phenyl Ethyl Amine in Advanced Organic Transformations and Catalysis

As a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The stereogenic center and the specific steric and electronic properties of Cyclopentyl-(1-phenyl-ethyl)-amine make it an attractive candidate for the construction of novel chiral ligands.

Transition Metal Complexes with this compound Ligands

While specific, isolated transition metal complexes of this compound are not extensively documented in widely available literature, the analogous and well-studied 1-phenylethylamine (B125046) (α-PEA) provides a strong basis for understanding its coordination chemistry. Chiral amines derived from α-PEA are known to form stable and effective complexes with various transition metals, including ruthenium, rhodium, and palladium. researchgate.netresearchgate.netmdpi.com These complexes are often pivotal in catalyzing asymmetric reactions with high efficiency and enantioselectivity. researchgate.net

Table 1: Representative Transition Metal-Catalyzed Asymmetric Reactions Utilizing Chiral Amine-Based Ligands

Reaction TypeMetalTypical Ligand TypeProduct Type
Asymmetric HydrogenationRuthenium, Rhodium, IridiumChiral Diamines, Phosphine-AminesChiral Alcohols, Chiral Amines
Asymmetric Allylic AlkylationPalladiumChiral Phosphine-Amines, DiaminesChiral Alkenes, Chiral Carbonyls
Asymmetric C-H FunctionalizationPalladium, RhodiumChiral Amino Acids, Chiral PhosphoramiditesChiral Biaryls, Functionalized Amines

Stereodirecting Effects in Catalytic Cycles

The stereodirecting effect of a chiral ligand is the linchpin of asymmetric catalysis. In the case of ligands derived from this compound, the stereochemical outcome of a reaction is dictated by the specific arrangement of the substituents around the metal center. The bulky cyclopentyl group, in concert with the phenyl group, creates a highly asymmetric environment that forces the substrate to approach the catalytic center from a specific direction.

During a catalytic cycle, for example in the asymmetric hydrogenation of a ketone, the substrate coordinates to the chiral metal complex. The steric interactions between the substituents on the ligand and the substituents on the ketone favor one of the two possible transition states, leading to the preferential formation of one enantiomer of the corresponding alcohol. uni.luyale.edu The rigidity of the ligand backbone, which can be fine-tuned through derivatization, is also a critical factor in achieving high levels of stereoselectivity. A more rigid ligand structure generally leads to a more defined chiral pocket and, consequently, higher enantiomeric excesses in the product. The combination of a chiral center, steric bulk, and the potential for further modification makes this compound a promising platform for developing ligands with potent stereodirecting capabilities.

As a Chiral Auxiliary for Inducing Stereoselectivity

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. The parent compound, 1-phenylethylamine, is a well-established and widely used chiral auxiliary in organic synthesis. researchgate.net

This compound can function as a chiral auxiliary by forming a covalent bond with a substrate, for instance, through the formation of an amide or an imine. The inherent chirality of the amine then directs subsequent reactions, such as alkylations, aldol (B89426) reactions, or cycloadditions, to occur on a specific face of the molecule. This diastereoselective approach allows for the creation of new stereocenters with a high degree of control. The bulky cyclopentyl group would likely enhance the steric bias provided by the 1-phenylethyl moiety, potentially leading to even higher diastereoselectivities compared to simpler α-PEA derivatives. Once the stereoselective reaction is complete, the auxiliary can be cleaved from the product, often under mild conditions, and can ideally be recovered for reuse.

As a Versatile Building Block in Synthetic Sequences

Beyond its roles in catalysis and as a chiral auxiliary, this compound is a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. researchgate.net Its structure contains several points for chemical modification, allowing for its incorporation into a wide array of molecular frameworks.

Incorporation into Diverse Chemical Scaffolds

The amine functionality of this compound allows for its ready incorporation into various heterocyclic scaffolds, which are prevalent in medicinal chemistry. For example, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing rings such as pyridines, pyrimidines, or more complex fused systems. The cyclopentyl and phenyl groups can influence the physical and biological properties of the resulting molecules, such as their solubility, lipophilicity, and binding affinity to biological targets. The synthesis of cyclopentene-fused heterocycles, which are considered privileged scaffolds in drug discovery, can also be envisioned using this amine as a starting material or key intermediate.

Table 2: Examples of Heterocyclic Scaffolds Accessible from Amine Building Blocks

Heterocycle ClassSynthetic ApproachPotential Application
PyridinesCondensation with 1,5-dicarbonyl compoundsLigands, Pharmaceuticals
PyrrolesPaal-Knorr synthesis with 1,4-dicarbonylsMaterials, Biologically active molecules
IndazolesReactions involving diazonium saltsAnticancer agents
Dihydrocyclopenta[b]chromenesPalladium-catalyzed annulationFluorescent materials, Pharmaceuticals

Derivatization to Advanced Synthetic Intermediates

The reactivity of the secondary amine in this compound allows for a variety of derivatization reactions to produce advanced synthetic intermediates. N-alkylation, N-acylation, and sulfonylation are common transformations that can introduce new functional groups and modify the properties of the molecule. For instance, acylation with a bifunctional molecule could provide a handle for further synthetic elaboration or for attachment to a solid support for combinatorial synthesis.

Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution, and the cyclopentyl ring can also be modified, although it is generally less reactive. These derivatization strategies open up a vast chemical space for the creation of novel compounds. The resulting intermediates can be key components in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. The ability to systematically modify the structure of this compound makes it a highly adaptable tool for synthetic chemists aiming to construct complex target molecules with specific desired properties.

Mechanistic Investigations of Reactions Involving the Amine Functionality

The secondary amine group is the central functional feature of this compound, dictating its role in organic transformations. Mechanistic studies, while not always focused directly on this specific molecule, provide a framework for understanding its reactivity based on the behavior of structurally similar amines. The interplay of its nucleophilic character, its ability to participate in proton transfer, and its steric and electronic interactions with other molecules are key to its function in catalysis and synthesis.

Nucleophilic Reactivity and Addition Reactions

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, allowing it to initiate a variety of chemical transformations by attacking electron-deficient centers. The nucleophilicity of an amine is a measure of its reaction rate with an electrophile and is influenced by several factors including basicity, steric hindrance, and the nature of the solvent.

Generally, amine nucleophilicity increases with basicity; however, it is significantly more sensitive to steric effects than basicity is. masterorganicchemistry.com The structure of this compound, featuring a bulky cyclopentyl group and a 1-phenylethyl group attached to the nitrogen, suggests that its nucleophilic reactivity will be sterically hindered compared to less substituted amines like ammonia (B1221849) or ethylamine (B1201723). masterorganicchemistry.com This steric bulk can be a disadvantage in reactions requiring attack at a crowded electrophilic center, but it is a crucial feature in asymmetric catalysis, where it helps to create a specific chiral environment around the reactive center.

A primary application of secondary amines in synthesis is the formation of enamines through reaction with aldehydes or ketones. youtube.com These enamines are key intermediates as they act as nucleophilic enolate equivalents, capable of reacting with a range of electrophiles in reactions such as Michael additions and alkylations. youtube.comresearchgate.net For instance, the addition of a cyclopentyl enamine to allenyl ketones and esters has been reported as a method for forming bicyclic octane (B31449) structures. researchgate.net In this type of transformation, the secondary amine first forms the enamine, which then acts as the key nucleophile in a subsequent carbon-carbon bond-forming step. researchgate.net The reaction of the enamine with an activated electrophile, often facilitated by an acid catalyst, is a cornerstone of organocatalysis. youtube.com

Amine TypeRelative Nucleophilicity TrendInfluencing FactorsExample
Primary Amines Increases with alkyl substitution (e.g., Ethylamine > Ammonia)Electronic effect of alkyl groups increases electron density on nitrogen. masterorganicchemistry.comEthylamine
Secondary Amines Often more nucleophilic than primary amines (e.g., Diethylamine > Ethylamine)Increased electron donation from two alkyl groups outweighs minor steric increase. masterorganicchemistry.comDiethylamine
Tertiary Amines Less nucleophilic than secondary amines despite higher basicitySignificant steric hindrance impedes attack at the electrophile. masterorganicchemistry.comTriethylamine
Bulky Amines Lower nucleophilicity than expected based on basicitySteric hindrance is the dominant factor, restricting access to the electrophile. masterorganicchemistry.comThis compound

Proton Transfer Processes in Reaction Pathways

Proton transfer is a fundamental step in many acid-base catalyzed reactions and is integral to the mechanistic pathways involving amines. nih.gov The amine functionality of this compound can act as both a proton acceptor (a Brønsted-Lowry base) and, in its protonated ammonium (B1175870) form, a proton donor (a Brønsted-Lowry acid). This dual capability allows it to serve as a proton shuttle in catalytic cycles.

In many organocatalytic reactions, such as the proline-catalyzed aldol reaction, proton transfer is essential for activating the substrate. youtube.com A secondary amine catalyst can react with a ketone or aldehyde to form an enamine. Simultaneously, the protonated form of the amine (the ammonium ion) can activate an electrophile, such as another aldehyde molecule, through hydrogen bonding, making it more susceptible to nucleophilic attack. youtube.com This bifunctional catalysis, where the amine moiety is involved in forming the nucleophile and its conjugate acid activates the electrophile, is a powerful strategy in synthesis.

ProcessRole of AmineMechanistic SignificanceInfluencing Factors
Proton Abstraction Acts as a Brønsted-Lowry BaseFormation of key intermediates like enamines or enolates.Amine basicity (pKb), steric accessibility of the proton.
Proton Donation Protonated amine (ammonium ion) acts as a Brønsted-Lowry AcidActivation of electrophiles (e.g., carbonyls) via hydrogen bonding; regeneration of the catalyst. youtube.comAcidity of the conjugate acid (pKa), solvent polarity.
Proton Shuttle Transfers a proton between a donor and an acceptorFacilitates reactions by maintaining charge balance and lowering the activation energy of intermediate steps.Molecular geometry, presence of hydrogen-bonding networks.
Excited-State Intramolecular Proton Transfer (ESIPT) Proton donor/acceptor within the same molecule upon photoexcitationCan lead to dual fluorescence and is sensitive to the molecular environment. Relevant for substituted aminophenyl compounds. researchgate.netrsc.orgPresence of suitable intramolecular hydrogen bond donor/acceptor sites. rsc.org

Interactions with Substrates and Reagents

The way this compound interacts with substrates and reagents at a molecular level is critical to its function, particularly in catalysis where it can control reaction pathways and stereochemical outcomes. These interactions are governed by a combination of steric repulsion and non-covalent attractive forces like hydrogen bonding.

Direct research has indicated that this compound can function as a "cavity-forming molecule" that interacts selectively with the amine groups in polymers, suggesting an ability to form organized molecular structures. biosynth.com This capacity for selective interaction is valuable for creating templates in materials synthesis. biosynth.com

The most significant aspect of its interaction is steric hindrance. The bulky cyclopentyl and 1-phenylethyl groups create a defined three-dimensional space around the nitrogen atom. biosynth.com In asymmetric catalysis, this steric bulk is exploited to direct the approach of a substrate to a catalyst's active site. When a chiral amine like an enantiomer of this compound is used, its well-defined steric environment can effectively block one face of an approaching reactant, forcing it to bind in a specific orientation. This is the basis for enantioselectivity, leading to the preferential formation of one enantiomer of the product over the other. youtube.commdpi.com

Furthermore, the N-H group of the amine can act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor. These hydrogen bonds are crucial for binding and orienting substrates and reagents in the transition state. In many catalytic cycles, a hydrogen bond between the protonated amine catalyst and the substrate helps to stabilize the transition state and lower the activation energy, thereby accelerating the reaction and enhancing selectivity. youtube.com

Type of InteractionDescriptionImplication in Reactivity and Catalysis
Steric Hindrance The bulky cyclopentyl and 1-phenylethyl groups physically obstruct the space around the nitrogen atom. biosynth.comControls stereoselectivity in asymmetric catalysis by directing the approach of substrates; can lower nucleophilicity by impeding attack on electrophiles. masterorganicchemistry.comyoutube.com
Hydrogen Bonding The N-H group can donate a hydrogen bond; the nitrogen lone pair can accept a hydrogen bond.Binds and orients substrates and reagents in the transition state, stabilizing it and lowering the activation energy. youtube.com
Enamine/Imine Formation Covalent bonding with carbonyl compounds to form reactive intermediates.Forms the key nucleophilic enamine or electrophilic iminium ion, which is central to many organocatalytic transformations. youtube.com
Van der Waals Forces Non-specific attractive/repulsive forces between the amine and the substrate/reagent.Contribute to the overall stability and conformation of the transition state assembly.
Selective Interactions Shows preferential interaction with other amine groups over moieties like nitrobenzene (B124822) or water. biosynth.comCan be used for creating specific molecular templates or for selective recognition processes. biosynth.com

Computational and Theoretical Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of amine derivatives. researchgate.net For Cyclopentyl-(1-phenyl-ethyl)-amine, such calculations can map its molecular electrostatic potential (MESP) and identify the distribution of electron density. These maps highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between the HOMO and LUMO orbitals provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net Studies on similar molecules often correlate these calculated electronic transitions with observed spectral data. researchgate.net Furthermore, this compound is identified as a cavity-forming molecule, a characteristic that influences its interaction with other molecules, such as polymers, where it can engage with amine groups to form chains. biosynth.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformers. Conformational analysis, often performed using DFT methods, investigates the relative energies and populations of these conformers in various environments, such as in chloroform (B151607) or water. researchgate.net The flexibility of the molecule is largely determined by the rotation around key single bonds, including those connecting the phenyl and cyclopentyl groups to the core ethylamine (B1201723) structure.

Studies on analogous chiral amides have shown that molecular conformation can be significantly influenced by the rotation of peripheral phenyl rings, which in turn affects crystal packing. nih.gov Stereoelectronic effects, such as the interaction between electron lone pairs and anti-bonding orbitals (e.g., n→σ* or n→π* interactions), play a crucial role in determining molecular geometry and reactivity. nih.govrsc.org In related amine structures, these effects can influence everything from bond lengths to the regioselectivity of reactions, a principle that would apply to understanding the behavior of this compound. nih.govrsc.org The steric interactions of the cyclopentyl group are also a significant factor in its molecular interactions. biosynth.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the potential reaction pathways involved in the synthesis or transformation of complex molecules. researchgate.net For a compound like this compound, this involves identifying all plausible intermediates, by-products, and transition states. researchgate.net By calculating the energy profile of a proposed reaction, chemists can determine its feasibility and identify the lowest-energy pathway.

For example, modeling the synthesis of related compounds has involved identifying multiple potential pathways, with calculations confirming the stability of proposed intermediates through vibrational frequency analysis (where the absence of imaginary frequencies indicates a stable energy minimum). mdpi.com The activation energies for reactions involving similar phenylethylamine structures have been calculated to be in the range of 53-55 kJ/mol. nih.gov This type of analysis provides critical insights that can guide the optimization of synthetic routes by, for instance, suggesting modifications to catalysts or reaction conditions to improve yield and selectivity. mdpi.com

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. DFT methods can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netmdpi.com

Another important predicted parameter is the collision cross-section (CCS), which is relevant in ion mobility-mass spectrometry. The CCS is a measure of the ion's size and shape in the gas phase. For this compound, predicted CCS values have been calculated for various adducts using computational tools like CCSbase. uni.lu These predictions are valuable for identifying the compound in complex mixtures.

Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺190.15903144.7
[M+Na]⁺212.14097148.4
[M-H]⁻188.14447150.4
[M+NH₄]⁺207.18557165.2
[M+K]⁺228.11491145.8
[M+H-H₂O]⁺172.14901137.7
[M+HCOO]⁻234.14995167.3

Advanced Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of Cyclopentyl-(1-phenyl-ethyl)-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula, which for this compound is C₁₃H₁₉N. nih.gov This level of precision is critical in distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

The monoisotopic mass of this compound has been calculated to be 189.151749610 Da. nih.gov In practice, HRMS analysis, often coupled with electrospray ionization (ESI), would typically measure the protonated molecule, [M+H]⁺. The predicted collision cross section (CCS) values for various adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and others, can be calculated and used to further confirm the compound's identity. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 144.7 Ų. uni.lu

Fragmentation patterns observed in the mass spectrum provide further structural information. For instance, in related ketamine analogues, characteristic fragmentation involves α-cleavage of the carbon bond adjacent to the amine and further losses of small molecules or radicals. mdpi.com While specific fragmentation data for this compound is not detailed in the provided results, general principles of amine fragmentation would apply, involving cleavage at the C-N bonds and within the cyclopentyl and phenyl-ethyl moieties.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.15903144.7
[M+Na]⁺212.14097148.4
[M-H]⁻188.14447150.4
[M+NH₄]⁺207.18557165.2
[M+K]⁺228.11491145.8
[M+H-H₂O]⁺172.14901137.7
[M+HCOO]⁻234.14995167.3
[M+CH₃COO]⁻248.16560185.4
[M+Na-2H]⁻210.12642147.9
[M]⁺189.15120139.9
[M]⁻189.15230139.9

Note: m/z refers to the mass-to-charge ratio of the adduct. Data predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural and stereochemical assignment of this compound. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the chemical environment of each nucleus.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. researchgate.net For instance, COSY experiments would reveal the coupling between adjacent protons, while HSQC would correlate directly bonded protons and carbons, and HMBC would show correlations between protons and carbons separated by two or three bonds. researchgate.net These correlations are critical for confirming the connectivity of the cyclopentyl ring to the nitrogen and the 1-phenyl-ethyl group.

For determining enantiomeric excess, chiral solvating agents (CSAs) can be used in NMR spectroscopy. digitellinc.com These agents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum, allowing for their quantification. digitellinc.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to assessing the purity and, crucially for a chiral molecule like this compound, the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent method for separating and quantifying the enantiomers of chiral compounds. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and crown ethers, the latter being particularly useful for primary amine compounds. nih.govazypusa.comsigmaaldrich.com

The determination of enantiomeric excess is of paramount importance in the pharmaceutical industry. heraldopenaccess.us In a typical chiral HPLC analysis of this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system equipped with a chiral column. The separation of the enantiomers would be monitored by a detector, commonly a UV detector. uma.es The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. researchgate.net

Table 2: Common Chiral Stationary Phases for Amine Separation nih.gov

CSP TypeExampleApplication
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of compounds.
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Complementary to cellulose-based phases.
Crown ether-basedChiral Crownpak CR(+)Particularly useful for the enantioseparation of primary amine compounds.
Macrocyclic antibiotic-basedTeicoplanin, VancomycinCan operate in multiple separation modes (normal, reverse-phase, polar-organic).

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines can exhibit poor chromatographic behavior due to their polarity. jfda-online.com To overcome this, derivatization is often employed. iu.edu This process involves converting the amine into a less polar and more volatile derivative, which improves peak shape and separation. jfda-online.comresearchgate.net

Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), heptafluorobutyric anhydride) and silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). iu.edunih.gov The choice of derivatizing agent depends on the specific amine and the analytical requirements. nih.gov For chiral analysis by GC, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com Alternatively, the underivatized or derivatized amine can be analyzed on a chiral GC column. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 3: Common Derivatization Reagents for Amines in GC Analysis jfda-online.comnih.gov

Reagent ClassExample ReagentComments
Acylating AgentsTrifluoroacetic anhydride (TFAA)Forms stable derivatives with primary and secondary amines.
Acylating AgentsHeptafluorobutyric anhydride (HFBA)Increases volatility and detector response.
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active hydrogens with a trimethylsilyl (B98337) group.
Chiral Derivatizing Agents(S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC)Forms diastereomers for chiral separation on achiral columns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. researchgate.netyoutube.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, typically in the region of 3300-3500 cm⁻¹, which is usually sharper and less intense than an O-H band. libretexts.org C-H stretching vibrations from the aromatic ring and the aliphatic cyclopentyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglibretexts.org The C-N stretching vibration would be expected in the 1020-1250 cm⁻¹ region. mdpi.com Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton of the molecule.

Table 4: Expected Vibrational Frequencies for this compound libretexts.orglibretexts.orgiitm.ac.in

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1020 - 1250

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govmedwinpublishers.com It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and to determine the enantiomeric excess of a sample. utexas.edursc.orgnih.gov

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. medwinpublishers.com For this compound, the chromophores, particularly the phenyl group, will give rise to CD signals. The sign and magnitude of these signals are characteristic of the absolute configuration of the chiral center. utexas.edu By comparing the CD spectrum of an unknown sample to that of a known enantiomer, the absolute configuration can be determined.

Furthermore, CD spectroscopy can be used for the quantitative determination of enantiomeric excess. nih.govnih.gov A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric ratios. nih.gov This allows for the rapid determination of the ee of unknown samples. rsc.orgbath.ac.ukresearchgate.net

Future Research Directions and Synthetic Prospects

Development of Novel and Environmentally Sustainable Synthetic Routes

The future of synthesizing Cyclopentyl-(1-phenyl-ethyl)-amine and its analogs is intrinsically linked to the development of green and sustainable chemical processes. A significant area of research will likely focus on asymmetric hydrogenation of unsaturated nitrogenous compounds, a method that boasts excellent atom economy and produces minimal waste, aligning with the principles of green chemistry. acs.org This approach is considered a powerful and efficient strategy for obtaining optically active amines. acs.org

Another promising direction is the use of biocatalysis. For instance, the asymmetric hydroamination of styrene (B11656) derivatives using a combination of Wacker oxidation and amine dehydrogenase (AmDH)-catalyzed reductive amination has been demonstrated for similar structures like 1-phenylethylamine (B125046) (α-PEA). mdpi.com This chemoenzymatic approach, which can use ammonia (B1221849) as the nitrogen source and a renewable reductant like d-glucose (B1605176), offers the potential for near-quantitative conversion and high enantiomeric excess. mdpi.com Adapting such systems for the synthesis of this compound by utilizing cyclopentanone (B42830) or a related precursor could represent a significant advancement in sustainable production.

Exploration of New Catalytic Applications in Asymmetric Synthesis

Chiral amines, including structures related to this compound, are pivotal in asymmetric synthesis, serving as bioactive molecules, chiral ligands, and catalysts. nih.gov Future research will likely explore the application of this compound and its derivatives as organocatalysts or as ligands in metal-catalyzed reactions.

One area of exploration is in multicatalytic cascade reactions. For example, secondary amines have been used to catalyze Michael additions, which can be followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to form complex cyclic structures like functionalized cyclopentanones with high enantioselectivity. nih.govresearchgate.net Investigating the efficacy of this compound as the secondary amine catalyst in such cascades could unlock new synthetic pathways to valuable molecules.

Furthermore, the development of novel chiral ligands derived from this compound for transition-metal-catalyzed reactions is a fertile ground for research. Chiral ligands based on the 1-phenylethylamine scaffold have been successfully applied in asymmetric reactions, such as the zinc-catalyzed asymmetric phenyl transfer to aldehydes. mdpi.com Creating new ligands incorporating the cyclopentyl moiety could modulate steric and electronic properties, potentially leading to improved enantioselectivity in a variety of asymmetric transformations, including reductions, alkylations, and cross-coupling reactions. nih.gov

Design of Advanced Derivatizations for Material Science Applications

The unique structure of this compound, which is described as a cavity-forming molecule, suggests potential applications in material science. biosynth.com It has been shown to interact with amine groups in polymers to form chains, indicating its utility as a template molecule. biosynth.com This templating capability could be harnessed for the synthesis of novel polymers with specific molecular architectures and properties.

Future research could focus on the design of advanced derivatizations of this compound to create functional monomers. These monomers could then be polymerized to produce materials with tailored characteristics, such as specific porosity, thermal stability, or optical properties. The ability of the parent amine to selectively interact with other amines over different functional groups highlights its potential for creating self-assembling materials and supramolecular structures. biosynth.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of this compound synthesis and its applications into flow chemistry and automated systems represents a significant leap towards more efficient and scalable chemical manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety, and the ability to telescope reaction sequences without intermediate isolation and purification. mdpi.com

Automated flow synthesis is particularly advantageous for multistep processes, enabling rapid optimization of reaction conditions and reducing chemical waste. researchgate.net For the synthesis of this compound itself, a continuous flow process could be developed, potentially combining steps like imine formation and subsequent reduction in a single, streamlined operation.

Q & A

Basic: What are the established synthetic routes for Cyclopentyl-(1-phenyl-ethyl)-amine, and how can stereochemical outcomes be controlled?

Answer:
Synthesis typically involves multi-step reactions, such as:

  • Reductive amination : Combining cyclopentylamine with a ketone precursor (e.g., 1-phenyl-ethyl ketone) using reducing agents like NaBH3_3CN or catalytic hydrogenation .
  • Chiral resolution : Employing chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to control stereochemistry .
  • Conformational rigidity : Introducing steric hindrance or cyclic constraints to lock stereochemistry, as demonstrated in cyclopentyl-dicarboxamide inhibitors .
    Key considerations : Monitor reaction pH and temperature to minimize racemization. Use chiral HPLC or polarimetry to verify enantiomeric excess .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or diastereomers) .
    • FT-IR : Validate amine N-H stretching (~3300 cm1^{-1}) and cyclopentyl C-H vibrations .
  • Chromatography :
    • HPLC/MS : Quantify purity (>95% by area under the curve) and detect degradation products .
  • Physicochemical properties : Compare experimental logP (e.g., 2.2 via shake-flask method) against computational predictions (XlogP) to assess consistency .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

Answer:

  • Retrosynthesis tools : AI-driven platforms (e.g., Reaxys or Pistachio) predict feasible routes by analyzing reaction databases, prioritizing high-yield pathways .
  • DFT calculations : Model transition states to identify energy barriers for stereoselective steps (e.g., amine alkylation) .
  • Docking studies : Simulate interactions between cyclopentyl derivatives and target enzymes (e.g., FD protease) to guide functional group modifications .
    Data validation : Cross-reference computed reaction yields (e.g., 70–85%) with experimental results to refine models .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Answer:

  • Standardize protocols : Use OECD guidelines for logP determination (e.g., shake-flask vs. HPLC methods) to minimize variability .
  • Environmental controls : Assess humidity and temperature effects on hygroscopicity, which may alter solubility measurements .
  • Collaborative validation : Compare data across labs using identical batches and analytical conditions. Publish raw datasets for transparency .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks (amine vapors) .
  • Spill management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
    Documentation : Maintain SDS sheets detailing first-aid measures and ecological toxicity data (e.g., LC50_{50} for aquatic organisms) .

Advanced: How does the conformational flexibility of this compound influence its bioactivity in enzyme inhibition?

Answer:

  • Structural studies : Cocrystal X-ray data reveal that the cyclopentyl group occupies hydrophobic S1 pockets in enzymes, while the phenyl-ethyl moiety enhances binding via π-π stacking .
  • Dynamic NMR : Probe rotational barriers of the cyclopentyl ring to correlate flexibility with inhibitory potency .
  • SAR analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl) to balance rigidity and binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.